Nitrofluorenone
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Overview
Description
Nitrofluorenone is a nitroaromatic compound derived from fluorene. It is characterized by the presence of a nitro group (-NO₂) attached to the fluorene backbone. This compound is known for its unique chemical properties and has been extensively studied for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitrofluorenone can be synthesized through several methods. One common approach involves the oxidation of fluorene to obtain 9-fluorenone, followed by nitration. For instance, 2,7-dibromo-4-nitrofluorenone can be prepared by first carrying out an oxidation reaction on fluorene to obtain 9-fluorenone. This is followed by a bromination reaction to obtain 2,7-dibromofluorenone. The final step involves nitration using a mixture of nitric acid and sulfuric acid under reflux conditions .
Industrial Production Methods: The industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity while minimizing environmental impact. The use of water as a solvent in the bromination and nitration processes helps achieve moderate reaction conditions, simple operation, and high total yield (83-88%) .
Chemical Reactions Analysis
Types of Reactions: Nitrofluorenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitroso and hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as potassium hydroxide and aniline are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Nitroso and hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted fluorenones depending on the reagents used.
Scientific Research Applications
Nitrofluorenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of nitrofluorenone involves its ability to undergo redox reactions. The nitro group can be reduced to form reactive intermediates, such as nitroso and hydroxylamine derivatives, which can interact with various molecular targets. These interactions can lead to the inhibition of key biological pathways, such as DNA, RNA, and protein synthesis .
Comparison with Similar Compounds
Nitrofluorenone can be compared with other nitroaromatic compounds, such as:
2-Nitrofluorene: Similar in structure but lacks the carbonyl group present in this compound.
2,7-Dinitrofluorene: Contains two nitro groups but lacks the carbonyl group.
2,4,7-Trithis compound: Contains three nitro groups and a carbonyl group, making it more reactive than this compound.
Uniqueness: this compound’s unique combination of a nitro group and a carbonyl group allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile compound in both synthetic and applied chemistry.
Properties
Molecular Formula |
C13H7NO3 |
---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2-nitrofluoren-1-one |
InChI |
InChI=1S/C13H7NO3/c15-13-11-7-8-3-1-2-4-9(8)10(11)5-6-12(13)14(16)17/h1-7H |
InChI Key |
FGFOZLCWAHRUAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C2=CC=C(C3=O)[N+](=O)[O-] |
Origin of Product |
United States |
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